Androsta-4,8-diene-3,17-dione

Pharmaceutical impurity profiling Exemestane quality control HPLC method validation

Androsta-4,8-diene-3,17-dione (CAS 68539-12-8) is a C19 steroidal dienedione belonging to the androstane series, structurally related to the natural aromatase substrate androst-4-ene-3,17-dione. Its defining feature is the conjugated 4-ene-3-one system combined with an isolated 8(9)-double bond.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
Cat. No. B1367758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-4,8-diene-3,17-dione
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=O)CCC4=CC(=O)CCC43C
InChIInChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,15H,3-10H2,1-2H3/t15-,18-,19-/m0/s1
InChIKeyZPXXTTSREWNDFF-SNRMKQJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-4,8-diene-3,17-dione Procurement Guide: Identity, Regulatory Role, and Analytical Baseline


Androsta-4,8-diene-3,17-dione (CAS 68539-12-8) is a C19 steroidal dienedione belonging to the androstane series, structurally related to the natural aromatase substrate androst-4-ene-3,17-dione. Its defining feature is the conjugated 4-ene-3-one system combined with an isolated 8(9)-double bond. The compound is formally designated as Exemestane Impurity 9 under ICH impurity nomenclature [1] and is supplied as a fully characterized reference standard with traceability to USP or EP pharmacopeial monographs [2]. Its unambiguous crystal structure has been solved by X-ray diffraction, establishing the cis C/D ring junction and confirming the 8(9)-olefin geometry [3].

Why Androsta-4,8-diene-3,17-dione Cannot Be Interchanged with Other Androstadienedione Isomers


The androstadienedione family comprises multiple positional isomers differentiated solely by the location of the second olefinic bond (e.g., 1,4-diene, 4,6-diene, 4,8-diene, 4,8(14)-diene, 4,9(11)-diene). Each isomer exhibits distinct chromatographic retention behavior, spectroscopic signatures, and biological target profiles. Critically, in pharmaceutical impurity analysis, regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of specified impurities at the isomer level, not as a generic androstadienedione class [1]. The 4,8-diene isomer (Impurity 9) must be resolved from the 4,8(14)-diene isomer (Impurity 10) in exemestane drug substance and drug product testing [2]. Substituting one isomer for another in an analytical method would produce incorrect retention time markers and invalidate system suitability criteria. Furthermore, crystallographic data reveal that the 8(9)-olefin imposes a distinct ring B/C geometry not replicated in the 4,6-diene or 1,4-diene series, which has consequences for solid-state stability and formulation behavior [3].

Androsta-4,8-diene-3,17-dione Quantitative Differentiation Evidence for Scientific Selection


Exemestane Impurity Profiling: Chromatographic Resolution from the 4,8(14)-Diene Isomer

Androsta-4,8-diene-3,17-dione is the specified Exemestane Impurity 9, while the isomeric androsta-4,8(14)-diene-3,17-dione is Exemestane Impurity 10 [1]. These two isomers differ exclusively in the position of the second double bond (Δ8(9) vs Δ8(14)) but exhibit distinct HPLC retention times under validated pharmacopeial methods for exemestane-related substances. Procurement of the correct 4,8-diene isomer is mandatory because it serves as the system suitability marker for resolving Impurity 9 from Impurity 10 in exemestane drug substance analysis . The isomeric identity is confirmed by NMR spectroscopy: the 8(9)-dehydro isomer displays characteristic olefinic ¹H and ¹³C resonances that are absent in the 8(14)-dehydro isomer, and the 4,8(14)-diene isomer has a reported melting point of 141–142 °C , whereas the 4,8-diene isomer is not a crystalline solid under ambient conditions.

Pharmaceutical impurity profiling Exemestane quality control HPLC method validation

X-Ray Crystal Structure: Definitive Stereochemical Confirmation of the 8(9)-Olefin Geometry

The single-crystal X-ray structure of (+)-14β-androsta-4,8-diene-3,17-dione has been solved and refined to an R-factor of 0.045 for 2151 observed reflections (I > 3σ), providing unambiguous confirmation of the Δ8(9) double-bond position and the cis C/D ring junction [1]. The crystal belongs to the monoclinic space group P2₁/c with unit cell parameters a = 7.338(3) Å, b = 18.641(5) Å, c = 12.432(4) Å, β = 114.89(4)°, and Z = 4. This level of structural resolution is not available for all androstadienedione isomers. For comparison, androst-4-ene-3,17-dione (androstenedione) crystallizes in the orthorhombic space group P2₁2₁2₁ with distinctly different unit cell parameters: a = 7.330(2) Å, b = 13.095(11) Å, c = 16.856(17) Å, V = 1618(5) ų [2]. The 4,8-diene structure reveals that the B and C rings adopt different conformations compared to the 4-ene baseline, which has implications for intermolecular packing, solubility, and solid-state stability.

Structural crystallography Steroid stereochemistry Polymorph screening

Regulatory Reference Standard Status: Traceability to USP/EP Pharmacopeial Monographs

Androsta-4,8-diene-3,17-dione is supplied as a fully characterized reference standard with documented traceability to USP or EP pharmacopeial standards, specifically for use as a testosterone API-related substance [1]. It is accompanied by a Certificate of Analysis detailing purity (typically >95% by HPLC), identity (NMR, IR, MS), and storage conditions. In contrast, generic androstadienedione research chemicals from non-certified suppliers often lack pharmacopeial traceability and are not accompanied by ISO 17034-compliant documentation [2]. The compound is manufactured under ISO 17034 reference material producer guidelines when sourced from accredited vendors, ensuring metrological traceability that is essential for regulatory GMP/GLP laboratory use.

Reference standard procurement Pharmacopeial compliance Testosterone API impurity

Lipoxygenase Inhibitory Profile: Multi-Target Enzyme Modulation with Antioxidant Activity

Androsta-4,8-diene-3,17-dione is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Additionally, it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and demonstrates antioxidant activity in fats and oils. This polypharmacological profile differentiates it from other androstadienedione isomers that are primarily characterized as aromatase inhibitors. For instance, androsta-1,4-diene-3,17-dione (ADD) acts as a mechanism-based (suicide) aromatase inactivator [2], and androsta-4,6-diene-3,17-dione is a competitive aromatase inhibitor without time-dependent inactivation [3]. The lipoxygenase inhibitory activity of the 4,8-diene isomer represents a distinct biological signature that is not documented for the 1,4-diene or 4,6-diene isomers.

Lipoxygenase inhibition Arachidonic acid cascade Antioxidant screening

Structural Isomer Discrimination: Δ8(9) vs Δ8(14) Olefin Position Determines Biological Target Engagement

The androstadienedione scaffold supports multiple double-bond positional isomers, each with distinct conformational and electronic properties. The 4,8-diene isomer places the second olefin at C8-C9 (endo-cyclic within ring B), while the 4,8(14)-diene isomer places it at C8-C14 (exo-cyclic to ring C, bridging the C/D ring junction) [1]. This regiochemical difference alters the overall molecular shape, the π-electron distribution, and the metabolic vulnerability of the steroid nucleus. Published SAR studies on substituted androstanes as aromatase inhibitors demonstrate that the position and geometry of unsaturation in rings A and B critically determine inhibitory potency and selectivity [2]. Although direct comparative IC50 data for the unsubstituted 4,8-diene parent compound are lacking in public literature, the structural precedent from the 4,6-diene and 1,4,6-triene series shows that shifting unsaturation from ring B to ring A can alter aromatase Ki by orders of magnitude [3].

Steroid isomerism Structure-activity relationship Double-bond regiochemistry

Androsta-4,8-diene-3,17-dione Optimal Procurement and Application Scenarios


Exemestane Generic Drug Development: ANDA Impurity Method Validation

When developing an Abbreviated New Drug Application (ANDA) for generic exemestane tablets, the ANDA filer must demonstrate that the generic product's impurity profile is comparable to the Reference Listed Drug (RLD). Androsta-4,8-diene-3,17-dione (Exemestane Impurity 9) must be procured as a certified reference standard to establish system suitability in the HPLC impurity method, validate the resolution between Impurity 9 (Δ8(9)) and Impurity 10 (Δ8(14)), and generate calibration curves for impurity quantification. The ISO 17034-compliant CoA with full spectral characterization (NMR, IR, MS) and pharmacopeial traceability is essential for the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA submission [1]. Use of a non-certified or incorrect isomer would result in a Refuse-to-Receive decision from the FDA.

Testosterone API Quality Control: Related Substances Testing

In GMP quality control laboratories performing testosterone API release testing, androsta-4,8-diene-3,17-dione serves as a specified impurity reference standard. It is used to spike API samples at the ICH Q3A reporting threshold (0.05% or 0.03% depending on daily dose) to verify method sensitivity and to quantify this specific dienedione impurity in production batches. The compound's availability as a pharmacopeially traceable reference standard with documented stability data enables laboratories to meet USP ⟨1086⟩ and EP Chapter 5.10 requirements for impurity reference standards [2].

Academic Steroid Biochemistry: Lipoxygenase Pathway Research

Research groups investigating steroidal modulation of the arachidonic acid cascade should consider androsta-4,8-diene-3,17-dione as a structurally defined lipoxygenase inhibitor probe [1]. Unlike androsta-1,4-diene-3,17-dione (ADD), which is a well-characterized aromatase suicide substrate, the 4,8-diene isomer provides a tool compound for studying non-aromatase steroid pharmacology. When procuring this compound for biochemical assays, researchers should request the full Certificate of Analysis including HPLC purity and confirm the absence of the 4,8(14)-diene isomer by NMR, as isomer contamination could confound biological results.

Solid-State Characterization and Polymorph Patent Landscape Analysis

The published single-crystal X-ray structure of androsta-4,8-diene-3,17-dione (monoclinic P2₁/c, a=7.338 Å, b=18.641 Å, c=12.432 Å, β=114.89°) provides a definitive reference for solid-state characterization [1]. Pharmaceutical companies exploring steroidal aromatase inhibitor polymorph patents may procure this compound as a structural comparator to differentiate new crystalline forms of related androstadienediones. The established cis C/D ring junction geometry and the 8(9)-olefin conformation serve as key structural fingerprints in patent claims defining novel solid forms.

Quote Request

Request a Quote for Androsta-4,8-diene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.